2,5-Dichloro-3-(difluoromethoxy)benzoic acid
Overview
Description
2,5-Dichloro-3-(difluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H4Cl2F2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-(difluoromethoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative, such as 2,5-dichlorobenzoic acid.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent, such as difluoromethyl ether, under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethyl sulfoxide, at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-(difluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Catalysts: Acid catalysts, such as sulfuric acid or hydrochloric acid, are used for esterification reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes.
Reduction Products: Reduction of the carboxylic acid group can yield alcohols.
Esters: Esterification reactions yield ester derivatives of this compound.
Scientific Research Applications
2,5-Dichloro-3-(difluoromethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and difluoromethoxy groups can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzoic acid: Lacks the difluoromethoxy group, making it less versatile in certain chemical reactions.
3,5-Dichloro-2-(trifluoromethoxy)benzoic acid: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which can alter its chemical and biological properties.
2,4-Dichloro-3-(difluoromethoxy)benzoic acid: Similar structure but with different chlorine atom positions, affecting its reactivity and applications.
Uniqueness
2,5-Dichloro-3-(difluoromethoxy)benzoic acid is unique due to the specific positioning of chlorine and difluoromethoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,5-dichloro-3-(difluoromethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O3/c9-3-1-4(7(13)14)6(10)5(2-3)15-8(11)12/h1-2,8H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INCFDJNHDMAUHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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